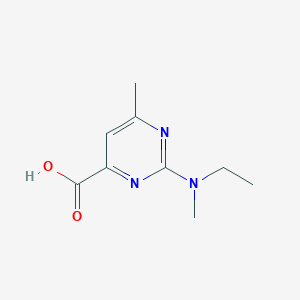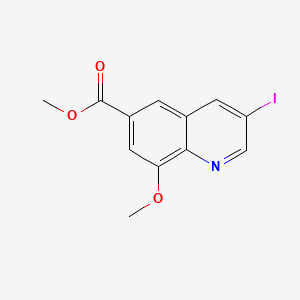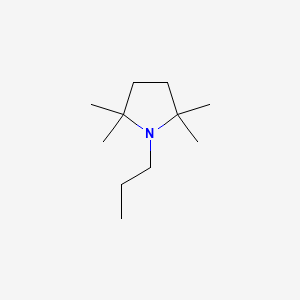
Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-2,2,5,5-tetramethylpyrrolidine is a chemical compound with the molecular formula C11H23N It is a derivative of pyrrolidine, characterized by the presence of a propyl group and four methyl groups attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-2,2,5,5-tetramethylpyrrolidine typically involves the alkylation of 2,2,5,5-tetramethylpyrrolidine with a propyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 1-Propyl-2,2,5,5-tetramethylpyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propyl-2,2,5,5-tetramethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or sulfonates are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1-Propyl-2,2,5,5-tetramethylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Propyl-2,2,5,5-tetramethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethylpyrrolidine: Lacks the propyl group, making it less hydrophobic.
1-Methyl-2,2,5,5-tetramethylpyrrolidine: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
1-Ethyl-2,2,5,5-tetramethylpyrrolidine: Similar structure but with an ethyl group, leading to different reactivity and solubility.
Uniqueness
1-Propyl-2,2,5,5-tetramethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in various chemical and biological systems.
Propriétés
Numéro CAS |
63886-59-9 |
|---|---|
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1-propylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-6-9-12-10(2,3)7-8-11(12,4)5/h6-9H2,1-5H3 |
Clé InChI |
DADUNNXNMMAELK-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(CCC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


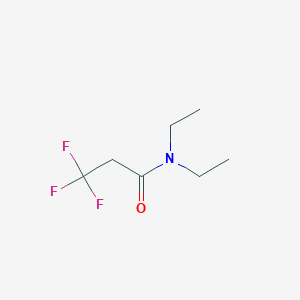
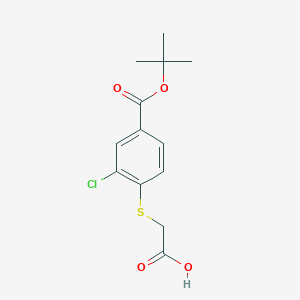
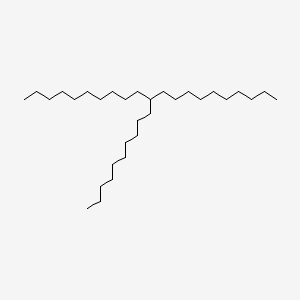
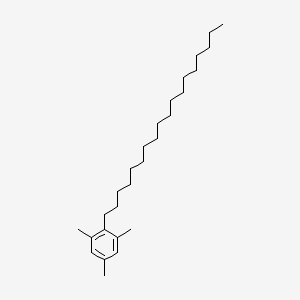
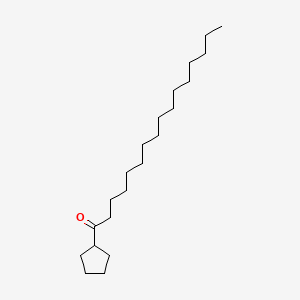
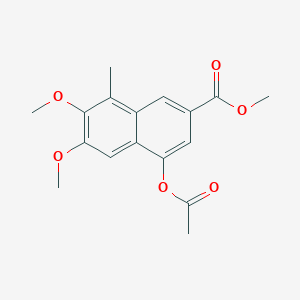
![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)
![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)

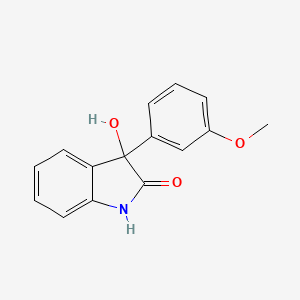
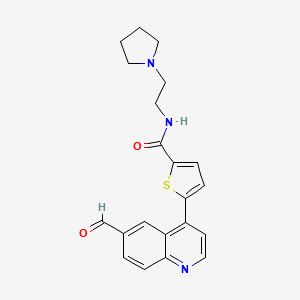
![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
